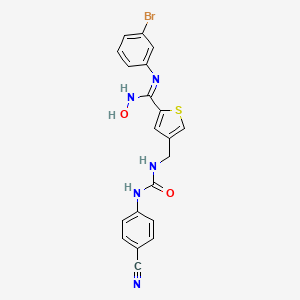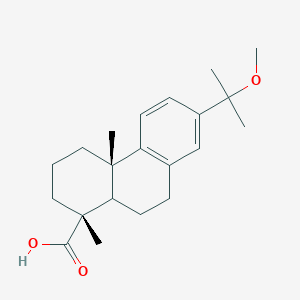![molecular formula C12H14N2O4S B12428093 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.
Analyse Chemischer Reaktionen
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer and viral infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid include other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carboxylate . Compared to these compounds, this compound is unique due to the presence of the trideuteriomethylsulfamoylmethyl group, which may confer additional stability and distinct biological activities.
Eigenschaften
Molekularformel |
C12H14N2O4S |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3 |
InChI-Schlüssel |
HFYQCRQPYYPRAT-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Kanonische SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
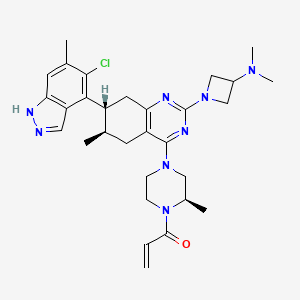
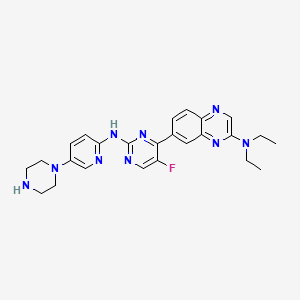
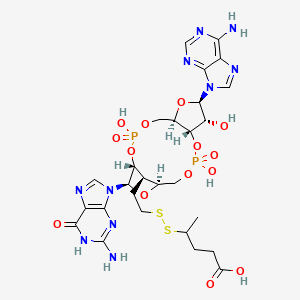
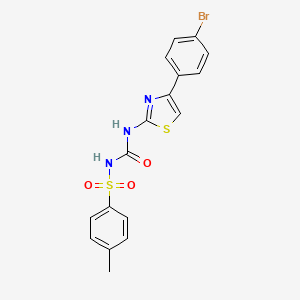

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
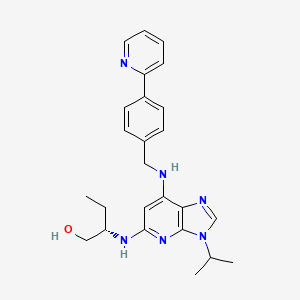
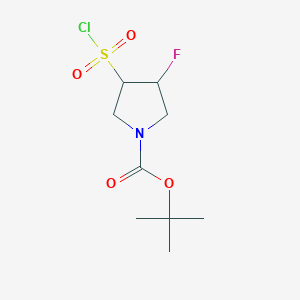
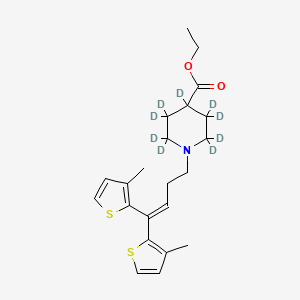
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
